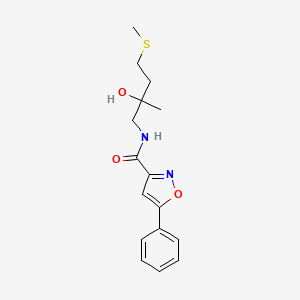

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a phenyl group, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-16(20,8-9-22-2)11-17-15(19)13-10-14(21-18-13)12-6-4-3-5-7-12/h3-7,10,20H,8-9,11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUIUPDLATWUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Addition of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the hydroxy or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups and its isoxazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation between intermediates such as hydroxyl-alkyl-thioether moieties and isoxazole-carboxylic acid derivatives . Reaction parameters (e.g., solvent choice, temperature, and reaction time) must be optimized—room temperature and overnight reactions are common for amidation steps. Ultrasound-assisted methods may enhance reaction rates and yields, as seen in analogous heterocyclic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. NMR (¹H, ¹³C) confirms regiochemistry and functional group integrity, while HPLC assesses purity (>95% recommended for biological assays). Mass spectrometry (MS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar carboxamides, this compound likely requires precautions for acute toxicity (oral, Category 4) and skin/eye irritation (Category 2). Use PPE: nitrile gloves, face shields, and fume hoods. Avoid dust formation; store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from structural analogs with minor substitutions (e.g., methylthio vs. methoxy groups). Use structure-activity relationship (SAR) studies to isolate critical functional groups. Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in disease models?

- Methodological Answer : Employ target deconvolution approaches:

- Chemical proteomics : Use affinity chromatography with immobilized compound to identify binding partners.

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.

- Molecular docking : Model interactions with enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock Vina .

Q. How do structural modifications (e.g., substituting methylthio with methoxy groups) impact pharmacokinetics and bioactivity?

- Methodological Answer : Conduct comparative SAR studies :

- Synthesize analogs with systematic substitutions.

- Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell models).

- In vivo PK studies (rodents) quantify bioavailability and half-life. Methylthio groups may enhance lipophilicity but reduce metabolic stability compared to methoxy analogs .

Q. What are the best practices for validating target engagement in cellular assays?

- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding. Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target protein via Western blot. Combine with siRNA knockdown to correlate target reduction with phenotypic changes .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | EDCI-mediated coupling, ultrasound-assisted methods | |

| Structural Characterization | ¹H/¹³C NMR, HPLC, MS | |

| Mechanism of Action | CETSA, CRISPR-Cas9, molecular docking | |

| Safety & Handling | PPE protocols, storage at 2–8°C | |

| SAR & PK Studies | Microsomal assays, logP determination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.